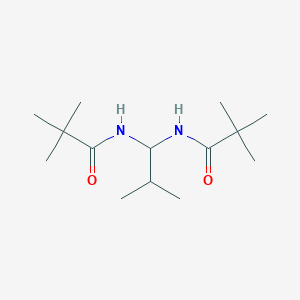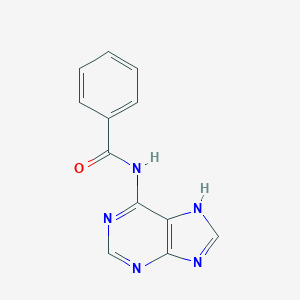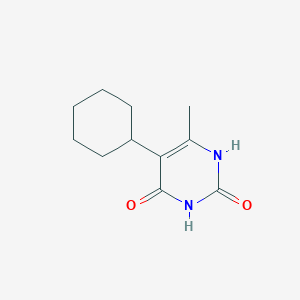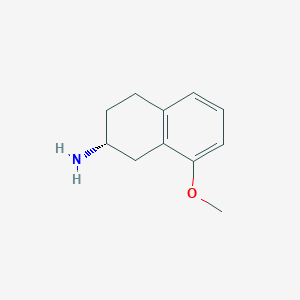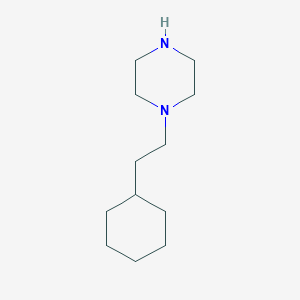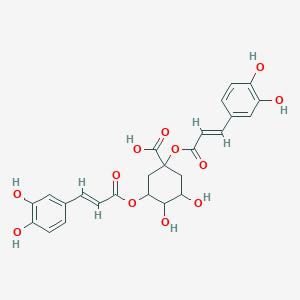
Cynarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cynarin is a natural compound found in artichokes, which has been studied for its potential health benefits. This compound has gained attention due to its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
Cynarin works by inhibiting the activity of enzymes that are involved in the breakdown of fats and carbohydrates. This leads to a reduction in the absorption of these nutrients, which can help to reduce the risk of obesity and related health conditions. This compound also has antioxidant properties, which help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help to reduce the risk of heart disease. This compound has also been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, which can help to reduce the risk of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying cynarin in the laboratory is that it is a natural compound, which means that it is less likely to have side effects than synthetic compounds. Additionally, this compound is readily available, making it easy to obtain for laboratory experiments. However, one limitation of studying this compound is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Direcciones Futuras
There are a number of future directions for research on cynarin. One area of research is the potential use of this compound in the treatment of liver disease. Another area of research is the potential use of this compound in the treatment of diabetes. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its effects on other physiological systems in the body.
Conclusion:
In conclusion, this compound is a natural compound found in artichokes that has been studied for its potential health benefits. It has been shown to have antioxidant and anti-inflammatory properties, as well as a protective effect on liver function and potential use in the treatment of diabetes. While there are limitations to studying this compound in the laboratory, there are a number of future directions for research on this compound.
Métodos De Síntesis
Cynarin is a compound that can be extracted from the leaves of artichokes. The extraction process involves drying and grinding the leaves, followed by extraction with a solvent such as ethanol. The extract is then purified and concentrated to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
Cynarin has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. It has been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake.
Propiedades
Número CAS |
1884-24-8 |
|---|---|
Fórmula molecular |
C25H24O12 |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |
Clave InChI |
YDDUMTOHNYZQPO-FCXRPNKRSA-N |
SMILES isomérico |
C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Sinónimos |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



